molecular formula C8H16N4 B12567220 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- CAS No. 184173-43-1

1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl-

Cat. No.: B12567220
CAS No.: 184173-43-1
M. Wt: 168.24 g/mol
InChI Key: NYEINRQDXMWWDE-UHFFFAOYSA-N
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Description

1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with diamine groups and a tert-butyl group, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of the diamine and tert-butyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.

Scientific Research Applications

1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- can be compared with other similar compounds, such as:

    1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-(4-methylphenyl): This compound has a similar structure but with a different substituent, leading to variations in chemical properties and applications.

    1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-(2-methylphenyl): Another similar compound with a different substituent, which may result in different reactivity and biological activities.

The uniqueness of 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

184173-43-1

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

5-tert-butyl-2-methylpyrazole-3,4-diamine

InChI

InChI=1S/C8H16N4/c1-8(2,3)6-5(9)7(10)12(4)11-6/h9-10H2,1-4H3

InChI Key

NYEINRQDXMWWDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1N)N)C

Origin of Product

United States

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